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Introduction

Sordarin and its derivatives represent a unique class of antifungal agents that selectively inhibit
protein synthesis in fungi.[1][2] Unlike many conventional antifungals that target the cell
membrane, sordarin's mechanism of action involves the stabilization of the eukaryotic
elongation factor 2 (eEF2) on the ribosome, thereby halting the translocation step of protein
synthesis.[3][4][5] This action is critically dependent on a post-translational modification of
eEF2 known as diphthamide. The absence of diphthamide renders fungal cells resistant to
sordarin, making this compound an invaluable chemical probe to investigate the biosynthesis
and function of diphthamide in fungi.[6][7] These application notes provide detailed protocols
for utilizing sordarin to explore diphthamide function, along with quantitative data on its
antifungal activity.

Mechanism of Action: Sordarin and the
Diphthamide-eEF2 Complex
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Sordarin exerts its antifungal effect by binding to eEF2, a key enzyme in protein synthesis
responsible for the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome.
[4] This binding event stabilizes the eEF2-ribosome complex, preventing the release of eEF2
after GTP hydrolysis and effectively stalling protein elongation.[8] Crucially, the high-affinity
binding of sordarin to eEF2 is dependent on the presence of diphthamide, a unique and highly
conserved modification of a specific histidine residue on eEF2.[6][9] Fungal strains with
mutations in the diphthamide biosynthesis pathway (genes DPH1-DPH7) exhibit resistance to
sordarin, demonstrating the essential role of this modification in mediating the drug's activity.[2]

[7]

Data Presentation

The following tables summarize the in vitro antifungal activity of various sordarin derivatives
against a range of pathogenic fungi. This data highlights the potent and selective nature of
these compounds.

Table 1: In Vitro Activity of Sordarin Derivatives Against Pathogenic Yeasts

. . . Candida Cryptococc
Candida Candida Candida .
. . parapsilosi us
Compound albicans glabrata krusei (MIC
(MIC pg/mL)  (MIC pg/mL) JmL) s (MIC neoformans
m m m
e e A pg/mL) (MIC pg/mL)
Sordarin 0.06 -0.5 012-1 >100 >100 0.25-2
GM 193663 0.5 1 >128 >128 0.5
GM 211676 0.5 1 >128 >128 1
GM 222712 0.06 0.125 >128 >128 0.5
GM 237354 0.12 0.25 >128 >128 0.25

Data compiled from Herreros et al., 1998.[10]

Table 2: In Vitro Protein Synthesis Inhibition by Sordarin Derivatives in Pneumocystis carinii
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Compound IC50 (pg/mL)
GM 193663 <0.008

GM 211676 <0.008

GM 222712 <0.008

GM 237354 <0.008
Pentamidine (control) 0.1

Data compiled from Herreros et al., 1998.[10][11]

Table 3: In Vitro Activity of Sordarin Derivatives Against a Fluconazole-Resistant Candida

albicans Strain

Compound MIC (pg/mL)
R-135853 0.03 - 0.06
Fluconazole >64

Data compiled from Kamai et al., 2005.[12]

Experimental Protocols

Detailed methodologies for key experiments to probe diphthamide function using sordarin are

provided below.

Protocol 1: Fungal Growth Inhibition Assay (Broth
Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of sordarin against fungal
strains, including wild-type and diphthamide biosynthesis mutants (dphA).

Materials:

e Sordarin or its derivatives
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Fungal strains (e.g., Saccharomyces cerevisiae, Candida albicans)
Yeast Peptone Dextrose (YPD) or other suitable fungal growth medium
96-well microtiter plates

Spectrophotometer (plate reader)

Dimethyl sulfoxide (DMSO)

Procedure:

Prepare Sordarin Stock Solution: Dissolve sordarin in DMSO to create a high-concentration
stock solution (e.g., 10 mg/mL).

Prepare Fungal Inoculum: Culture the fungal strain in liquid medium overnight at 30°C. Dilute
the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of
0.05-0.1.

Serial Dilutions: In a 96-well plate, perform serial dilutions of the sordarin stock solution in
the growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 pg/mL).
Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%
(v/v), as higher concentrations can inhibit fungal growth. Include a drug-free control well
(medium with DMSO only) and a no-cell control well (medium only).

Inoculation: Add the diluted fungal inoculum to each well, bringing the final volume to 200 pL.

Incubation: Incubate the plate at 30°C for 24—48 hours, or until robust growth is observed in
the drug-free control wells.

MIC Determination: Measure the OD600 of each well using a microplate reader. The MIC is
defined as the lowest concentration of sordarin that inhibits fungal growth by >95%
compared to the drug-free control.[3]

Protocol 2: In Vitro Translation Assay

This assay measures the effect of sordarin on protein synthesis in a cell-free fungal lysate.
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Materials:

e Sordarin

e Fungal cell-free lysate (prepared from wild-type and dphA strains)
 [35S]-Methionine or [**C]-Phenylalanine

e Poly(U) template (for poly-Phe synthesis)

o Translation buffer (containing HEPES-KOH, potassium acetate, magnesium acetate, DTT,
ATP, GTP, and an energy regenerating system like creatine phosphate/creatine kinase)

o Trichloroacetic acid (TCA)
e Glass fiber filters
 Scintillation counter
Procedure:

o Prepare Cell-Free Lysate: Grow fungal cells to mid-log phase and harvest by centrifugation.
Wash the cells and resuspend in lysis buffer. Lyse the cells by mechanical disruption (e.g.,
glass beads) or enzymatic methods. Centrifuge to remove cell debris and collect the
supernatant (S30 extract).[6]

e Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, translation buffer,
Poly(U) template (if applicable), and [3>S]-Methionine or [**C]-Phenylalanine.

e Add Sordarin: Add varying concentrations of sordarin (dissolved in DMSO) to the reaction
mixtures. Include a no-sordarin control.

 Incubation: Incubate the reactions at 30°C for 30—60 minutes to allow for protein synthesis.

» Precipitation: Stop the reaction by adding cold 10% TCA. Heat the samples at 90°C for 10
minutes to hydrolyze aminoacyl-tRNAs and then cool on ice.
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Filtration and Counting: Collect the TCA-precipitable material (newly synthesized proteins) by
vacuum filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with
ethanol. Dry the filters and measure the incorporated radioactivity using a scintillation
counter.

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each sordarin
concentration relative to the no-sordarin control. Determine the IC50 value, which is the
concentration of sordarin that inhibits protein synthesis by 50%.[3]

Protocol 3: Sordarin-eEF2 Binding Assay

This assay quantifies the binding of radiolabeled sordarin to eEF2 in fungal cell extracts.

Materials:

[3H]-Sordarin

Fungal cell-free extracts (S-50 fraction) from wild-type and dphA strains
Binding buffer (e.g., 80 mM HEPES-KOH, pH 7.4, 10 mM MgOAc, 1 mM DTT)
PD-10 Sephadex G-25 columns

Scintillation counter

Procedure:

Prepare Cell Extracts: Prepare cell-free S-50 extracts from fungal cells grown to mid-log
phase.[7]

Binding Reaction: In a final volume of 500 pL, mix a defined amount of protein from the S-50
fraction (e.g., 0.5 mg) with a known amount of [3H]-sordarin (e.g., 0.1 ug).[7]

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for binding.[7]

Size-Exclusion Chromatography: Apply the incubation mixture to a PD-10 Sephadex G-25
column pre-equilibrated with binding buffer. This separates the protein-bound [3H]-sordarin
from the free [3H]-sordarin.
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» Elution and Quantification: Elute the protein fraction from the column according to the
manufacturer's instructions. Measure the radioactivity in the eluate using a scintillation

counter.

o Data Analysis: Compare the amount of bound [3H]-sordarin in extracts from wild-type and
dphA strains. A significant reduction in binding in the dphA extract indicates that
diphthamide is crucial for the sordarin-eEF2 interaction.[7]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in

these application notes.
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Caption: The diphthamide biosynthesis pathway in yeast.
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Caption: Sordarin's mechanism of action on fungal protein synthesis.
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Caption: Experimental workflow to probe diphthamide function using sordarin.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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